molecular formula C12H16N2O4 B1486662 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate CAS No. 1018827-46-7

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

Cat. No.: B1486662
CAS No.: 1018827-46-7
M. Wt: 252.27 g/mol
InChI Key: IMVHZHYTGHDXCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. The reaction is carried out in the presence of oxalic acid to form the oxalate salt . The reaction conditions often include ambient temperature and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and substituted pyridine compounds .

Scientific Research Applications

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridin-3-ylmethyl-pyrrolidine oxalate
  • 3-(Pyrrolidin-3-ylmethyl)pyridine ethane-1,2-dioate

Uniqueness

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVHZHYTGHDXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018827-46-7
Record name Pyridine, 3-(3-pyrrolidinylmethyl)-, ethanedioate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018827-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Reactant of Route 2
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Reactant of Route 3
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Reactant of Route 4
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Reactant of Route 5
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Reactant of Route 6
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

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